Methyl3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate
Description
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a cyclopentane derivative featuring a trifluoromethyl (-CF₃) group at position 1, a ketone (oxo) group at position 3, and a methyl ester at the carboxylate position. Its molecular formula is C₈H₇F₃O₃ (molecular weight: 224.14 g/mol). The compound’s unique structure imparts high lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Key properties include:
- Reactivity: The ketone group enables nucleophilic additions, while the trifluoromethyl group enhances electron-withdrawing effects, influencing reaction pathways.
- Applications: Used in synthesizing bioactive molecules, such as kinase inhibitors and anti-inflammatory agents, due to its stability under diverse reaction conditions .
Properties
Molecular Formula |
C8H9F3O3 |
|---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h2-4H2,1H3 |
InChI Key |
FXXIBLWQCRPSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher production rates. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate exhibit variations in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Impact of Ketone Group: The ketone group in Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate enhances its reactivity toward nucleophiles (e.g., Grignard reagents) compared to non-ketone analogs like 1-(trifluoromethyl)cyclopentane-1-carboxylic acid. This property is exploited in multi-step syntheses of spirocyclic drug candidates .
Role of Trifluoromethyl Group: The -CF₃ group increases lipophilicity and resistance to oxidative degradation. For example, replacing the phenyl group in cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid with a simple -CF₃ (as in the target compound) reduces steric hindrance, improving solubility in non-polar solvents .
Ester vs. Carboxylic Acid: The methyl ester in the target compound offers better cell membrane permeability compared to carboxylic acid analogs, making it preferable for prodrug designs. Ethyl ester derivatives (e.g., Ethyl (1R,3R)-3-amino-1-methylcyclopentane-1-carboxylate) show slower hydrolysis rates, altering pharmacokinetics .
Ring Saturation Effects : The fully saturated cyclopentane ring in the target compound provides greater conformational rigidity than cyclopentene derivatives (e.g., Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate). This rigidity is critical for maintaining target binding specificity in enzyme inhibition .
Biological Activity
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate features a trifluoromethyl group, which enhances lipophilicity, allowing for better membrane penetration. The compound's structure can be summarized as follows:
- Molecular Formula : CHFO
- Molecular Weight : 202.14 g/mol
The biological activity of methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's reactivity and binding affinity to biological targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could lead to therapeutic effects in metabolic and inflammatory pathways.
- Receptor Binding : Its structural characteristics allow for effective binding to specific receptors, potentially modulating their activity.
Biological Activity Studies
Recent studies have focused on the compound's pharmacological properties, revealing insights into its efficacy against different biological targets.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study demonstrated that methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition was linked to reduced inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Case Study 2: Antimicrobial Properties
In another study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antimicrobial activity with a minimum inhibitory concentration (MIC) of 250 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.
Synthesis and Applications
Methyl 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylate can be synthesized through various organic reactions involving cyclopentanone derivatives. Its applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals due to its unique properties.
Synthetic Pathway Example
The synthesis typically involves:
- Starting Material : Cyclopentanone
- Reagents : Trifluoroacetic anhydride, base (e.g., sodium hydride)
- Reaction Conditions : Controlled temperature and atmosphere to facilitate the formation of the trifluoromethyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
